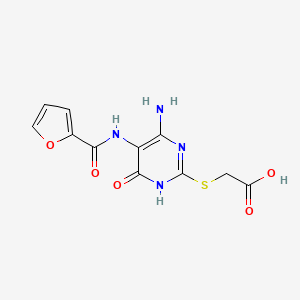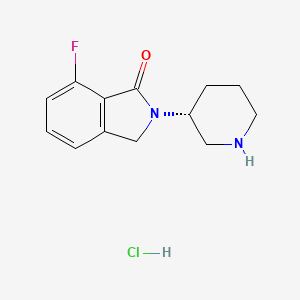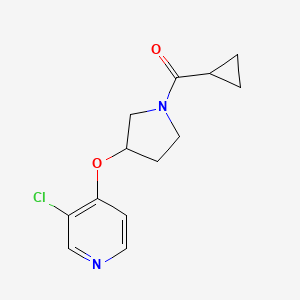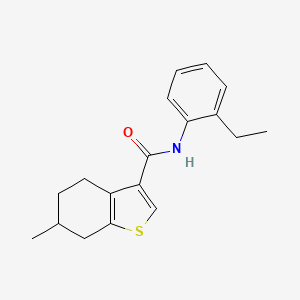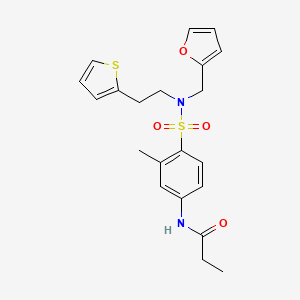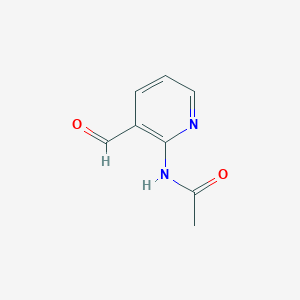![molecular formula C19H18F3N3O3 B2473068 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-42-0](/img/structure/B2473068.png)
4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Novel derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, including the specified compound, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties
- Synthesis and Antioxidant Properties : Research includes the development of preparative methods for synthesizing derivatives of the compound and evaluating their antioxidant activity. The synthesis leads to the production of carboxylic acids, and the antioxidant activity is assessed through in vitro methods (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Microwave-Assisted Synthesis and Potentiometric Determination
- Microwave-Assisted Synthesis and Potentiometric Determination : Another study focused on the microwave-assisted synthesis of novel 4-amino- or 4-aryl-substituted derivatives of the compound. These compounds were potentiometrically titrated in various nonaqueous solvents to determine their pKa values (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
Anti-inflammatory Activity
- Synthesis and Anti-inflammatory Activity : Research has been conducted on the synthesis of derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, leading to compounds exhibiting anti-inflammatory activity. This demonstrates the potential therapeutic applications of these compounds in inflammation-related conditions (Labanauskas, Kalcas, Udrenaite, Gaidelis, Brukštus, & Daukšas, 2001).
In Vitro Antioxidant Activity
- In Vitro Antioxidant Activity : A study synthesized new compounds related to 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, assessing their in vitro antioxidant activities. The activities were compared to standard antioxidants, showing significant potential in this area (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Antioxidant and Urease Inhibition
- Antioxidant Activities and Urease Inhibition : New series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives were synthesized, showing excellent antioxidant activity and potent urease inhibitory activities. This indicates the compound's utility in biological and medicinal chemistry (Khan, Ali, Hameed, Rama, Hussain, Wadood, Uddin, Ul-Haq, Khan, Ali, & Choudhary, 2010).
Anticonvulsant Activity
- Anticonvulsant Activity : A series of 4-alkyl-5-(3-chlorobenzyl/2,3-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, including the specified compound, were synthesized and screened for anticonvulsant properties. Some compounds demonstrated significant efficacy, indicating their potential as anticonvulsant drug candidates (Plech, Kaproń, Luszczki, Paneth, Siwek, Kołaczkowski, Żołnierek, & Nowak, 2014).
Mecanismo De Acción
Biochemical Pathways
Given the presence of the trifluoromethyl group , it is possible that the compound could interact with various biochemical pathways. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability, as trifluoromethyl groups are known to improve the physicochemical and pharmacological properties of drug molecules . .
Result of Action
The molecular and cellular effects of the compound’s action are not well defined. Given the presence of the trifluoromethyl group, it is possible that the compound could have a variety of biological effects. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . .
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-23-24(11-13-5-4-6-14(9-13)19(20,21)22)18(26)25(12)16-8-7-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESJFAPKRLBWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide](/img/structure/B2472987.png)
![2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472988.png)

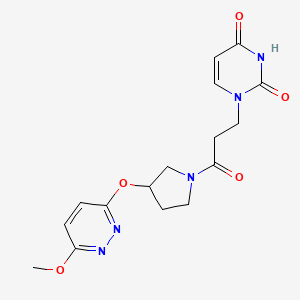
![5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2472992.png)
